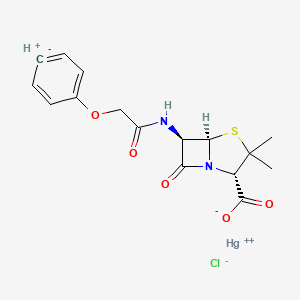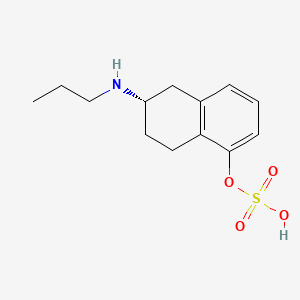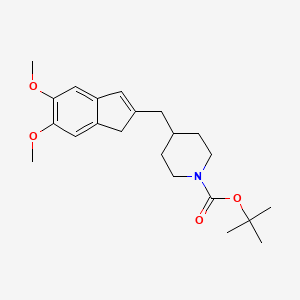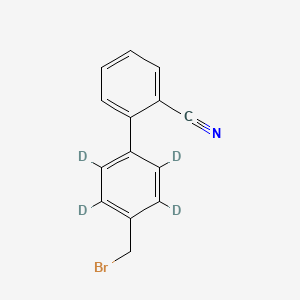
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxy compounds are organic compounds containing a phenoxy group attached to a benzyl group . They are used in various chemical reactions as building blocks .
Molecular Structure Analysis
The molecular structure of benzyloxy compounds can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD . The specific structure of “2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene” would need to be determined experimentally.Chemical Reactions Analysis
Benzyloxy compounds can participate in a variety of chemical reactions. For example, they can undergo enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen
Hindered Aryl Bromides in Organic Synthesis
One significant application involves the use of aryl bromides, similar to 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene, in the regioselective palladium-catalysed direct arylation. This process allows for modifying the regioselectivity of arylation of thiophene derivatives, leading to the synthesis of compounds with potential applications in materials science and pharmaceuticals (Jin, Bheeter, & Doucet, 2014).
Green Synthesis Methods
Another research application is found in the development of green synthesis methods. Aryl bromides have been used in solvent-free conditions catalyzed by KHSO4 to convert benzylic alcohols into oxybis dibenzenes and benzyloxy benzene derivatives, showcasing an environmentally friendly approach to chemical synthesis (Joshi, Suresh, & Adimurthy, 2013).
Advanced Material Development
In the development of advanced materials, such compounds have been utilized in the synthesis of polyaza macrocycles via palladium-catalyzed amination, presenting a pathway to creating complex organic architectures with potential applications in catalysis and material science (Averin, Shukhaev, Buryak, & Beletskaya, 2009).
Antimicrobial Additives
Furthermore, research has explored the synthesis of bromo- and benzyloxy-substituted compounds as antimicrobial additives for oils and fuels, indicating the role of such chemical derivatives in enhancing the microbial resistance of industrial products (Talybov, Akhmedova, & Yusubov, 2022).
Wirkmechanismus
Safety and Hazards
Safety and hazards associated with benzyloxy compounds can vary widely depending on their specific structure. General safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dichloro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBZRCLFOBNPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674985 |
Source


|
| Record name | 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene | |
CAS RN |
155891-94-4 |
Source


|
| Record name | 5-Bromo-1,3-dichloro-2-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155891-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-5-bromo-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)




![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)


